Methyl 4-(4-aminophenyl)-2-fluorobenzoate
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Overview
Description
The compound is an organic molecule that contains a benzene ring (phenyl group) with an amino group (NH2) and a fluorobenzoate group attached to it. The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, the amino group, and the fluorobenzoate group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group is a common nucleophile and could participate in various reactions. The fluorobenzoate group might also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and fluorobenzoate groups might make this compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Sensing Applications
Methyl 4-(4-aminophenyl)-2-fluorobenzoate: has significant potential in sensing applications due to its interaction with various analytes. The compound’s structure allows it to bind with diols and strong Lewis bases like fluoride or cyanide anions. This characteristic can be exploited in both homogeneous assays and heterogeneous detection systems . Detection can occur at the interface of the sensing material or within the bulk sample, making it versatile for different sensing environments.
Biological Labelling
The compound’s ability to interact with proteins makes it a valuable tool for biological labelling. It can be used to tag proteins for tracking and identification purposes in complex biological systems. This application is crucial for understanding protein dynamics and interactions within cells .
Protein Manipulation and Modification
Beyond labelling, Methyl 4-(4-aminophenyl)-2-fluorobenzoate can be used to manipulate and modify proteins. This includes altering protein structures, functions, or their expression levels. Such modifications are essential for studying protein function and for developing new therapeutic strategies .
Separation Technologies
In the field of separation technologies, this compound can be utilized for the electrophoresis of glycated molecules. Its interaction with specific molecules allows for the separation of complex mixtures, which is beneficial for analytical and preparative purposes .
Therapeutics Development
The interaction of boronic acids with diols is a key feature that can be used in the development of therapeuticsMethyl 4-(4-aminophenyl)-2-fluorobenzoate could play a role in the creation of new drugs, especially those targeting glycobiological processes .
Material Science
This compound can serve as a building block in the creation of microparticles for analytical methods and polymers for controlled release systems, such as insulin delivery. Its structural properties make it suitable for constructing materials with specific functionalities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(4-aminophenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXNCOKBZNIVJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716526 |
Source
|
Record name | Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334500-05-8 |
Source
|
Record name | Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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